6-(1H-tetrazol-1-yl)pyridin-3-amine
Overview
Description
6-(1H-tetrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring.
Mechanism of Action
Target of Action
“6-(1H-tetrazol-1-yl)pyridin-3-amine” is a compound that contains a tetrazole and a pyridine ring. Compounds containing these structures have been found to interact with a variety of biological targets. For example, tetrazoles can act as bioisosteres of carboxylic acids due to their similar pKa values . Pyridines, on the other hand, are often found in bioactive molecules .
Mode of Action
The mode of action of “this compound” would depend on its specific target. Tetrazoles can form hydrogen bonds with their targets due to the presence of nitrogen and hydrogen atoms . Pyridines can participate in π-π stacking interactions due to their aromatic nature .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing tetrazoles and pyridines have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific chemical structure and formulation. Tetrazoles are more soluble in lipids than carboxylic acids, which could potentially enhance the compound’s ability to penetrate cell membranes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. Compounds containing tetrazoles and pyridines have been found to exhibit a wide range of biological activities .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the protonation state of tetrazoles can change depending on the pH, which could potentially affect their interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-tetrazol-1-yl)pyridin-3-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring, which is then coupled with a pyridine derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
6-(1H-tetrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-(1H-tetrazol-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-tetrazol-1-yl)pyridine
- 3-amino-6-(1H-tetrazol-1-yl)pyridine
- 6-(1H-tetrazol-1-yl)-2-pyridinamine
Uniqueness
6-(1H-tetrazol-1-yl)pyridin-3-amine is unique due to the specific positioning of the tetrazole and amino groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
6-(tetrazol-1-yl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBSDPJTZQQRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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